molecular formula C6H5Cl2NO2 B1613499 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 24691-30-3

3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1613499
CAS RN: 24691-30-3
M. Wt: 194.01 g/mol
InChI Key: HIXZMJPBUJFSPJ-UHFFFAOYSA-N
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Description

“3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyrroles . It is used in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .


Synthesis Analysis

The synthesis of “this compound” involves the use of 4-methyl-morpholine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane . The reaction is carried out at 20℃ for 1 hour .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H5Cl2NO2 . The molecular weight is 194.02 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include a variety of transformations. For instance, it can undergo a catalytic protodeboronation of pinacol boronic esters, leading to a formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Antibacterial Properties

  • A study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound exhibiting notable antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Deprotonation Properties and Complexation

  • Research involving density functional theory (DFT) calculations revealed the effects of chloride and hydroxide anions on the deprotonation properties of 3,4-dichloro-5-phenylcarbamoyl-1H-pyrrole-2-carboxylic acid amide derivatives. These studies provide insights into the energetics, thermodynamic properties, and equilibrium constants of deprotonation and complexation processes (Navakhun & Ruangpornvisuti, 2007).

Glycine Site Antagonists

  • Novel (E)-3-(2-(N-phenylcarbamoyl)-vinyl)pyrrole-2-carboxylic acids were synthesized and evaluated for their in vitro affinity at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor complex. This research highlights the potential of 3,4-disubstitutedpyrrole-2-carboxylate as a new template for designing glycine antagonists (Balsamini et al., 1998).

Antimicrobial Properties

  • The synthesis and evaluation of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrated significant in vitro antimicrobial activities, indicating the potential of these compounds as new antimicrobial agents (Hublikar et al., 2019).

Luminescent Properties

  • The study on lanthanide coordination compounds using pyrrole-deriviatized carboxylic acids revealed that modification of the ligands can tune the triplet energy levels, improving energy transfer efficiency and enhancing the emission intensity of Eu3+ and Tb3+ in these complexes. This research presents a strategy for enhancing the luminescent properties of Ln3+ complexes (Law et al., 2007).

Analgesic and Anti-inflammatory Activity

  • Synthesis of 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids showed equal or greater potency than indomethacin as antiinflammatory and analgesic agents in both acute and chronic animal models (Muchowski et al., 1985).

Safety and Hazards

“3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid” is classified as a hazardous substance. It has a hazard class of 6.1, and its precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

Future Directions

The future directions for “3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid” could involve further exploration of its synthesis and applications. For instance, it could be employed in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . Additionally, its mechanism of action and chemical reactions could be further studied to expand its potential uses .

properties

IUPAC Name

3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2/c1-2-3(7)4(8)5(9-2)6(10)11/h9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXZMJPBUJFSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648827
Record name 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24691-30-3
Record name 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24691-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-2-carboxylic acid, 3,4-dichloro-5-methyl
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Synthesis routes and methods

Procedure details

Ethyl 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylate (Intermediate 2; 7.765 g, 0.03496 mol) was dissolved in MeOH (80 ml) and DCM (10 ml) and slowly added to a 70° C. solution of 2 N LiOH (105 ml, 0.21 mol). After 2 h, the reaction mixture was cooled to room temperature and then in an ice bath, followed by acidification with 2 N HCl. The mixture was stirred at 0° C. for 1 h, and a purple solid was filtered, washed with water and lyophilized overnight to give 4.314 g (0.0222 mol, 64% yield) of the desired product. MS (ES−): 192.13, 194.13 for C6H5Cl2NO2; NMR: 2.17 (s, 3H).
Quantity
7.765 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
105 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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